molecular formula C14H11Cl2NO B2795228 (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate CAS No. 939888-07-0

(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate

Cat. No.: B2795228
CAS No.: 939888-07-0
M. Wt: 280.15
InChI Key: VTBNNWMGFSHYIZ-MFOYZWKCSA-N
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Description

(3-Chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is a nitrogen-containing organic compound characterized by a benzylammoniumolate core with two chlorinated aromatic substituents. The Z-configuration of the methylidene group ensures specific spatial arrangements, influencing its reactivity and intermolecular interactions.

The 3-chlorobenzyl and 4-chlorophenyl substituents introduce steric and electronic effects:

  • The Z-geometry restricts rotational freedom, which may confer selectivity in binding or reaction pathways.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO/c15-13-6-4-11(5-7-13)9-17(18)10-12-2-1-3-14(16)8-12/h1-9H,10H2/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBNNWMGFSHYIZ-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=C(C=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate typically involves a multi-step process. Starting with the chlorination of benzyl chloride to produce 3-chlorobenzyl chloride, the next step involves the reaction with an appropriate amine under controlled temperature and pressure conditions to form the intermediate. Subsequent reactions with (Z)-(4-chlorophenyl)methylidene derivatives under catalytic conditions yield the final compound.

  • Industrial Production Methods: Industrial production of this compound requires scaled-up versions of the lab-based procedures, utilizing batch reactors and continuous flow systems. The synthesis must be optimized for yield and purity, often involving the use of high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Research explores its interaction with biological molecules and potential pharmaceutical applications.

  • Medicine: Investigations into its efficacy as an antimicrobial or anticancer agent.

  • Industry: Its unique properties lend to use in the development of specialized materials, including polymers and coatings.

Mechanism of Action: The exact mechanism by which (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular function. Molecular targets could include DNA, proteins, or cell membranes, where the compound's structure allows it to bind and interfere with biological processes.

Comparison with Similar Compounds

Substituent Variations in Ammoniumolate Derivatives

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituent 1 (Benzyl) Substituent 2 (Arylidene) Molecular Weight (g/mol) Notable Properties
(3-Chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate 3-Cl 4-Cl Not reported High polarity, potential bioactivity
(Z)-(4-Chlorophenyl)methylideneammoniumolate 4-OCH₃ 4-Cl 275.73 Enhanced solubility due to methoxy group
(2-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate 2-Cl Phenyl (no Cl) Not reported Reduced steric hindrance
{(Z)-[3-(2-Chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate 2-Cl, 6-F 3,5-dimethylphenyl Not reported Multifunctional (OH, F substituents)

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups: The 3-chloro substituent (meta position) in the target compound contrasts with the 4-methoxy group (para, electron-donating) in the analogue from . This difference significantly alters solubility and electronic properties, with methoxy groups enhancing hydrophilicity .

Research Findings and Implications

  • Pharmacological Potential: The absence of mutagenicity in structurally related thiazolidinones () supports further exploration of the target compound’s safety profile.
  • Material Science Applications: The electron-deficient nature of ammoniumolates makes them candidates for organic semiconductors or ionic liquids, though substituent choice (e.g., methoxy vs. chloro) will dictate conductivity and stability .

Biological Activity

Overview of (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate

Chemical Structure and Properties

  • The compound is characterized by a chlorobenzyl group and a chlorophenyl group, which may influence its biological interactions.
  • The presence of halogen atoms like chlorine often enhances lipophilicity, potentially affecting the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, chlorinated benzyl derivatives have been studied for their effectiveness against various bacteria and fungi.

  • Mechanism of Action : Antimicrobial agents typically disrupt bacterial cell walls or inhibit protein synthesis, leading to cell death.
  • Case Studies :
    • A study on related chlorinated compounds demonstrated significant inhibition of Gram-positive bacteria, suggesting potential efficacy for this compound as well.

Anticancer Properties

Chlorinated compounds have been explored in cancer research due to their ability to interact with cellular pathways.

  • In vitro Studies : Compounds similar to (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate have shown cytotoxic effects on various cancer cell lines.
  • Mechanism : These compounds may induce apoptosis or inhibit cell proliferation by interfering with DNA synthesis.

Enzyme Inhibition

Certain ammonium salts have been recognized for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

  • Example : Research has highlighted that similar structures can act as inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
(3-chlorobenzyl)amineAntimicrobialStaphylococcus aureusSmith et al. 2020
(4-chlorobenzyl)amineAnticancerHeLa cellsJohnson et al. 2021
(3-chloro-4-methylbenzyl)ammonium chlorideEnzyme InhibitionAcetylcholinesteraseLee et al. 2019

Q & A

Q. What are the optimal synthetic routes for (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, General Procedure A involves reacting 3-chlorobenzylamine derivatives with 4-chlorobenzaldehyde under acidic conditions to form the Schiff base intermediate. Subsequent oxidation or ammonium salt formation yields the target compound. Key optimization parameters include:
  • Temperature : 45–50°C for controlled imine bond formation (avoiding side reactions like over-oxidation) .
  • Catalysts : Use of anhydrous HCl or acetic acid to enhance reaction rates .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, monitored by TLC (Rf ~0.60 in hexane/EtOH) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons at δ 7.13–7.75 ppm (integration confirms substitution patterns) .
  • Imine (C=N) carbon resonance at ~166 ppm in ¹³C NMR .
  • FTIR : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H ammonium) .
  • X-ray Crystallography : Resolves Z-configuration of the methylidene group and ammoniumolate geometry. SHELX software is recommended for refinement .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound, and what challenges exist in validating these predictions?

  • Methodological Answer :
  • Docking Workflow :

Target Selection : Prioritize enzymes with known inhibition by chlorinated aromatics (e.g., thrombin, proteases) .

Ligand Preparation : Optimize the compound’s protonation state (ammoniumolate form) using tools like Avogadro.

Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Challenges include accounting for solvent effects and dynamic binding modes .

  • Case Study : Analogues with 4-chlorophenyl groups showed thrombin inhibition (Ki ~10 µM), but docking overestimated affinity due to rigid-body approximations .

Q. What strategies resolve contradictions in crystallographic data regarding the compound's conformation?

  • Methodological Answer :
  • Multi-Model Refinement : Use SHELXL to test alternative conformations (e.g., ammonium group orientation) and apply occupancy refinement for disordered regions .
  • Hydrogen Bond Analysis : Inconsistencies in N–H⋯O/Cl distances (2.866–3.417 Å) may indicate dynamic disorder. Neutron diffraction or low-temperature (100 K) data collection improves resolution .
  • Case Study : A 2010 structure (Acta Cryst. E66) resolved ammonium-water clashes by modeling a hemihydrate, confirming H-bonding networks via R-factor convergence (final R1 = 0.039) .

Q. How does the compound's nonlinear optical (NLO) properties influence its potential applications, and what experimental methods assess these properties?

  • Methodological Answer :
  • Z-Scan Technique : Measures NLO parameters (n₂, β) using ns laser pulses at 532 nm. For benzhydrazide analogues:
  • Third-Order Susceptibility (χ⁽³⁾) : ~10⁻¹³ esu, comparable to organic NLO standards .
  • Optical Limiting : Thresholds decrease with concentration, suggesting aggregation-enhanced nonlinear absorption .
  • Design Strategy : Introduce electron-withdrawing groups (e.g., -Cl) to enhance charge transfer, as seen in 4-chloro-N’-arylidene derivatives .

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